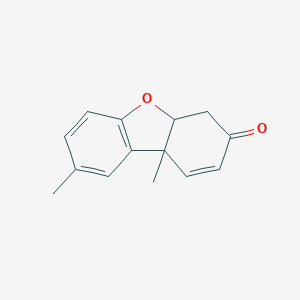
Pummerer's ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pummerer's ketone is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of Pummerer's ketone is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins within cells. This inhibition can lead to the disruption of normal cellular processes and the induction of cell death. Additionally, Pummerer's ketone has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Pummerer's ketone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pummerer's ketone is its versatility in the laboratory. It can be easily synthesized and modified, making it a useful tool for the development of new drugs and pharmaceuticals. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Pummerer's ketone. One area of interest is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, the development of new synthesis methods and modifications of Pummerer's ketone may lead to even more promising applications in the future.
Synthesemethoden
Pummerer's ketone is synthesized through a specific method that involves the reaction of a sulfur ylide with an α,β-unsaturated ketone. This reaction results in the formation of an oxathiirane intermediate, which then undergoes ring opening to produce Pummerer's ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as titanium tetrachloride or boron trifluoride.
Wissenschaftliche Forschungsanwendungen
Pummerer's ketone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs and pharmaceuticals. Pummerer's ketone has been shown to have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
546-24-7 |
|---|---|
Produktname |
Pummerer's ketone |
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C14H14O2/c1-9-3-4-12-11(7-9)14(2)6-5-10(15)8-13(14)16-12/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
RGTPQXAKJODXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)C |
Andere CAS-Nummern |
546-24-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)
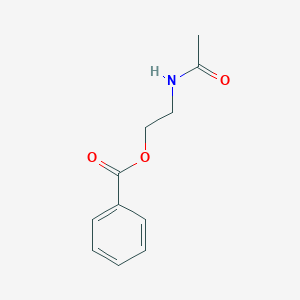
![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
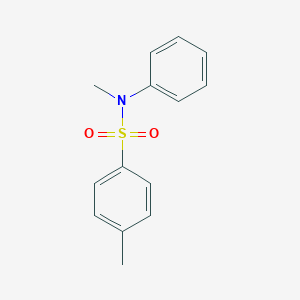
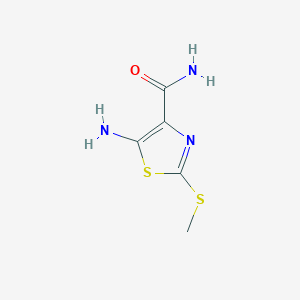
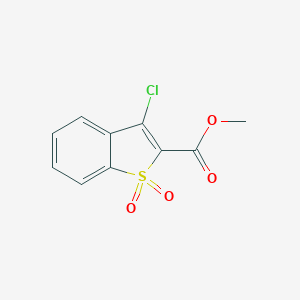
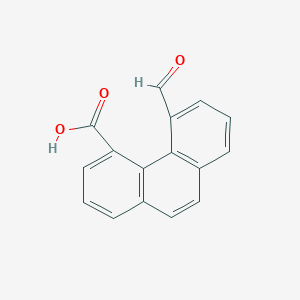
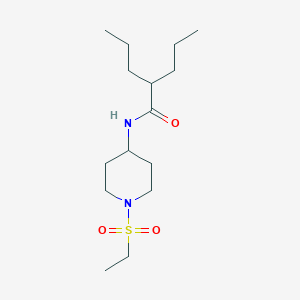
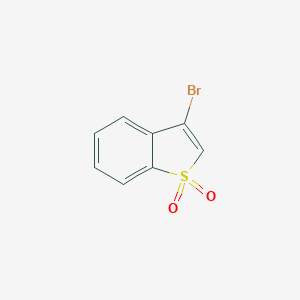
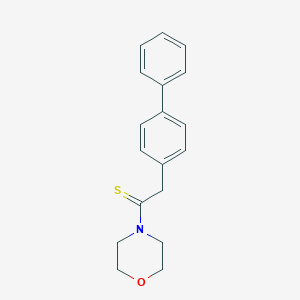
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
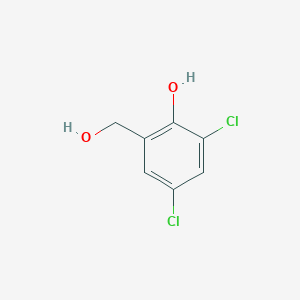
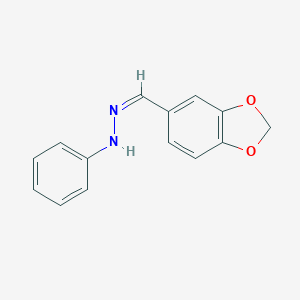
![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)